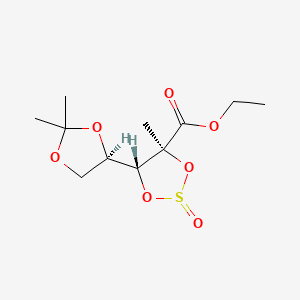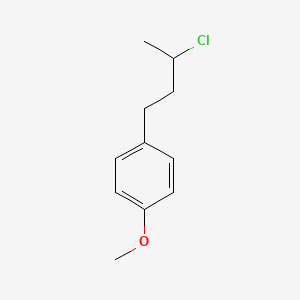
1-(3-Chlorobutyl)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorobutyl)-4-methoxybenzene is an organic compound with the molecular formula C11H15ClO It is a derivative of benzene, where a 3-chlorobutyl group and a methoxy group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Chlorobutyl)-4-methoxybenzene can be synthesized through the cobalt-catalyzed hydrochlorination of 4-phenyl-1-butene. The reaction involves the use of cobalt(II) tetrafluoroborate as a catalyst, p-toluenesulfonyl chloride, and t-butyl hydroperoxide in ethanol at room temperature . The reaction proceeds with high Markovnikov selectivity, yielding the desired product under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of cobalt catalysts and mild reaction conditions ensures high yield and purity of the product, making it suitable for various industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chlorobutyl)-4-methoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chlorobutyl group can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the benzene ring, leading to the formation of cyclohexane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction Reactions: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Major Products Formed:
Substitution: 1-(3-Hydroxybutyl)-4-methoxybenzene.
Oxidation: 1-(3-Chlorobutyl)-4-methoxybenzaldehyde or 1-(3-Chlorobutyl)-4-methoxybenzoic acid.
Reduction: 1-(3-Chlorobutyl)-4-methoxycyclohexane.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorobutyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, perfumes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorobutyl)-4-methoxybenzene involves its interaction with various molecular targets. The chlorine atom in the 3-chlorobutyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
(3-Chlorobutyl)benzene: Lacks the methoxy group, making it less polar and potentially less reactive in certain chemical reactions.
1-(3-Chlorobutyl)-3-methylbenzene: Has a methyl group instead of a methoxy group, altering its electronic properties and reactivity.
Uniqueness: 1-(3-Chlorobutyl)-4-methoxybenzene is unique due to the presence of both a 3-chlorobutyl group and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H15ClO |
|---|---|
Molekulargewicht |
198.69 g/mol |
IUPAC-Name |
1-(3-chlorobutyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H15ClO/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
LDRUDKCVPWWAGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=C(C=C1)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B14116283.png)
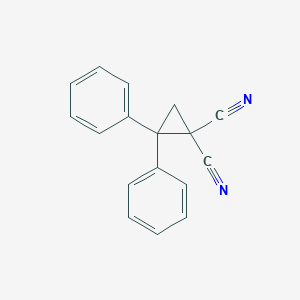
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B14116299.png)
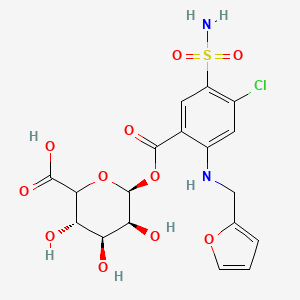
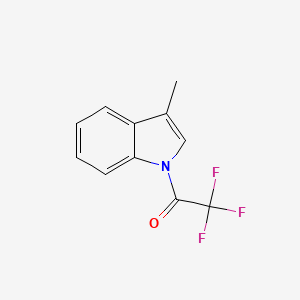
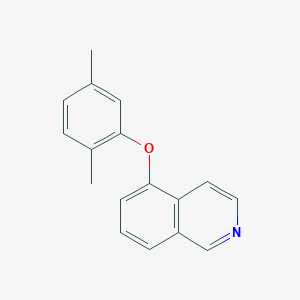
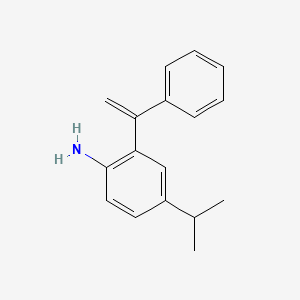
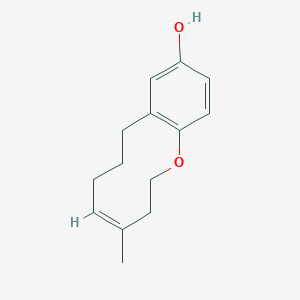
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14116337.png)

![TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate](/img/structure/B14116343.png)

![1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B14116365.png)
